molecular formula C22H19NO5 B6413465 2-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95% CAS No. 1261982-20-0

2-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95%

Cat. No. B6413465
CAS RN: 1261982-20-0
M. Wt: 377.4 g/mol
InChI Key: XHQUNIASHZOIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Cbz-Aminopheny)-5-methoxybenzoic acid (2-(4-carboxybenzyl)-5-methoxybenzoic acid, Cbz-MBA) is a carboxybenzyl ester of 5-methoxybenzoic acid. It is a versatile intermediate in organic synthesis with a wide range of applications in the pharmaceutical, agrochemical, and food industries. It can be used as a protecting group in peptide synthesis and as a reagent in the synthesis of other compounds. It is also used in the synthesis of aminopyridines and as a catalyst in the synthesis of polymers.

Mechanism of Action

Cbz-MBA acts as a protecting group in peptide synthesis, preventing the undesired reaction of the functional groups with other molecules. It is also used as a reagent, allowing the synthesis of other compounds, such as aminopyridines and polymers.
Biochemical and Physiological Effects
Cbz-MBA does not have any known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

The main advantage of Cbz-MBA is its versatility in organic synthesis, allowing for the synthesis of a variety of compounds. It is also relatively easy to synthesize, making it an ideal reagent for lab experiments. However, it is important to note that Cbz-MBA is not stable in the presence of water or acids, and must be stored in a dry environment.

Future Directions

There are a variety of potential future directions for the use of Cbz-MBA in scientific research. These include the development of new methods for the synthesis of peptides and aminopyridines, as well as the use of Cbz-MBA as a catalyst in the synthesis of polymers. Additionally, further research could be conducted into the potential applications of Cbz-MBA in the synthesis of drugs and agrochemicals, as well as in the synthesis of food additives. Finally, further research could be conducted into the stability of Cbz-MBA in various environments, as well as into the potential toxicity of the compound.

Synthesis Methods

The synthesis of Cbz-MBA is typically achieved through a two-step process involving the reaction of 5-methoxybenzoic acid with 4-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution reaction, forming the Cbz-MBA ester. The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF).

Scientific Research Applications

Cbz-MBA is used in a variety of scientific research applications, including the synthesis of peptides, aminopyridines, and polymers. It is also used as a protecting group in the synthesis of peptides, as well as a reagent in the synthesis of other compounds. It is also used in the synthesis of drugs and agrochemicals, as well as in the synthesis of food additives.

properties

IUPAC Name

5-methoxy-2-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c1-27-18-11-12-19(20(13-18)21(24)25)16-7-9-17(10-8-16)23-22(26)28-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQUNIASHZOIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cbz-Aminopheny)-5-methoxybenzoic acid

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